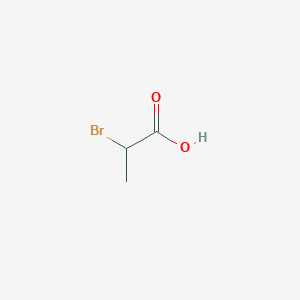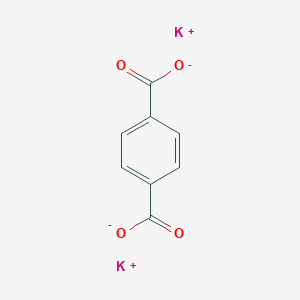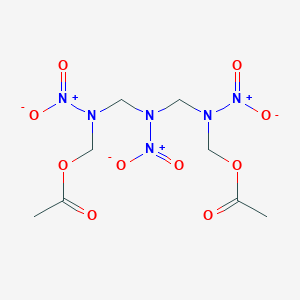
Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (ester) (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (ester) (9CI) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (ester) (9CI)) (9CI) is not fully understood. However, it is believed that the compound exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways in cells. It has also been shown to induce cell death in cancer cells by disrupting the cell cycle and promoting apoptosis.
Biochemical And Physiological Effects
Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (ester) (9CI)) (9CI) has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, reduce inflammation, and induce cell death in cancer cells. The compound has also been shown to have antioxidant properties and to protect against oxidative stress.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (ester) (9CI)) (9CI) in lab experiments is its high purity and stability. The compound is relatively easy to synthesize and can be purified to a high degree of purity. However, one of the limitations of using Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (ester) (9CI)) (9CI) is its toxicity. The compound can be harmful if ingested or inhaled, and appropriate safety precautions must be taken when handling it.
Future Directions
There are several future directions for research on Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (ester) (9CI)) (9CI). One area of interest is the development of new synthetic methods for the compound that are more efficient and environmentally friendly. Another area of interest is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (ester) (9CI)) (9CI) and to identify its molecular targets in cells.
Synthesis Methods
Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (ester) (9CI)) (9CI) is synthesized by the reaction of methanol with nitric acid and acetic anhydride. The reaction is carried out under controlled conditions, and the resulting product is purified through distillation and recrystallization. The synthesis method is relatively simple, and the yield of the product is high.
Scientific Research Applications
Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (ester) (9CI)) (9CI) has been extensively studied for its potential applications in the field of medicine. The compound has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. It has also been used as a catalyst in organic synthesis reactions and as a reagent in analytical chemistry.
properties
CAS RN |
14173-62-7 |
|---|---|
Product Name |
Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (ester) (9CI) |
Molecular Formula |
C8H14N6O10 |
Molecular Weight |
354.23 g/mol |
IUPAC Name |
[[[acetyloxymethyl(nitro)amino]methyl-nitroamino]methyl-nitroamino]methyl acetate |
InChI |
InChI=1S/C8H14N6O10/c1-7(15)23-5-10(13(19)20)3-9(12(17)18)4-11(14(21)22)6-24-8(2)16/h3-6H2,1-2H3 |
InChI Key |
CHBKPOAEXQUKHL-UHFFFAOYSA-N |
SMILES |
CC(=O)OCN(CN(CN(COC(=O)C)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(=O)OCN(CN(CN(COC(=O)C)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Other CAS RN |
14173-62-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



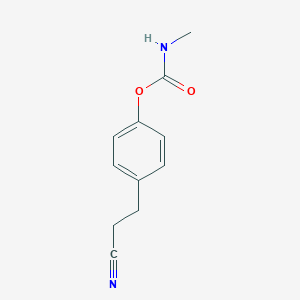
![6-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B75912.png)
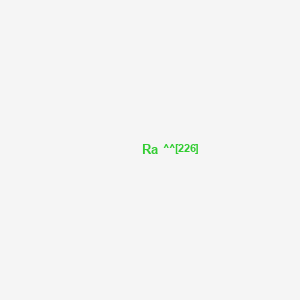

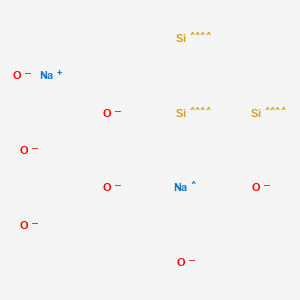
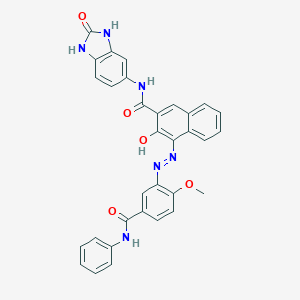
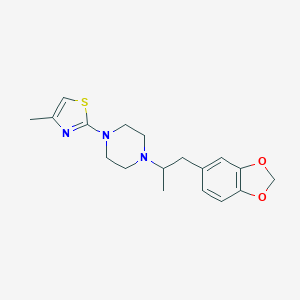
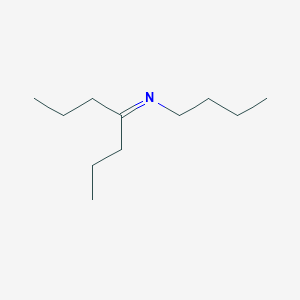
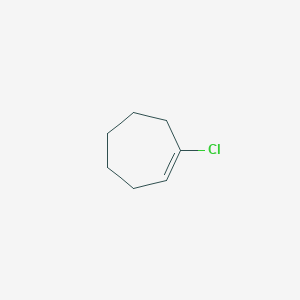
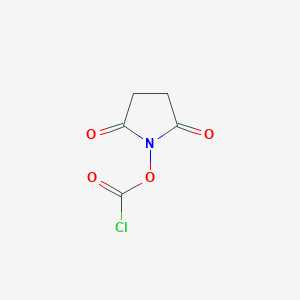
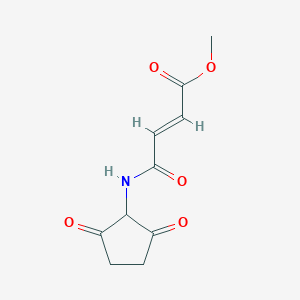
![1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-, trisodium salt](/img/structure/B75928.png)
